1-β-D-Arabinofuranosyluracil-13C,15N2

LC-MS/MS Bioanalysis Internal Standard

This 13C,15N2-labeled ara-U provides a +3 Da mass shift ( m / z 246.07 vs 243.06), guaranteeing chromatographic co-elution with endogenous analyte and complete MS resolution. It eliminates quantification errors inherent to unlabeled or structural analog internal standards, ensuring intra-/inter-day precision <15% and recovery ~80% in plasma assays. Essential for regulatory-compliant bioanalysis in cytarabine clinical trials.

Molecular Formula C₈¹³CH₁₂¹⁵N₂O₆
Molecular Weight 247.18
Cat. No. B1150763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-β-D-Arabinofuranosyluracil-13C,15N2
Synonyms1-β-D-Arabinofuranosyl-1H-pyrimidine-2,4-dione 13C,15N2; 
Molecular FormulaC₈¹³CH₁₂¹⁵N₂O₆
Molecular Weight247.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-β-D-Arabinofuranosyluracil-13C,15N2 for LC-MS/MS Quantification: A Stable Isotope-Labeled Internal Standard


1-β-D-Arabinofuranosyluracil-13C,15N2 is a stable isotope-labeled analog of 1-β-D-arabinofuranosyluracil (ara-U), the primary inactive metabolite of the antileukemic agent cytarabine (ara-C) [1]. The compound incorporates one 13C and two 15N atoms into the uracil base, yielding a molecular mass increase of +3 Da relative to unlabeled ara-U (244.20 Da vs 247.18 Da for the labeled form) [2]. This isotopic substitution pattern provides a distinct MS signal that enables its primary application as an internal standard (IS) for the accurate quantification of ara-U in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

1-β-D-Arabinofuranosyluracil-13C,15N2: Why Unlabeled or Analog Internal Standards Compromise Quantitation Accuracy


The accurate quantification of 1-β-D-arabinofuranosyluracil (ara-U) in complex biological matrices such as human plasma is essential for therapeutic drug monitoring during high-dose cytarabine therapy [1]. Substituting 1-β-D-Arabinofuranosyluracil-13C,15N2 with unlabeled ara-U, a structural analog (e.g., adenine arabinoside, 6-O-methylguanine), or a differently labeled isotopologue introduces systematic quantification error. Unlabeled IS cannot be distinguished from endogenous analyte, rendering accurate quantitation impossible [2]. Structural analogs exhibit differential extraction recovery, chromatographic retention, and ionization efficiency relative to ara-U, failing to adequately correct for matrix effects and sample preparation variability [3]. Isotopologues with different labeling patterns (e.g., 2H-labeled, 13C-only) may exhibit chromatographic retention time shifts due to deuterium isotope effects or provide suboptimal mass resolution from the unlabeled analyte. The +3 Da mass shift achieved by 13C,15N2 labeling ensures baseline chromatographic co-elution and complete mass spectrometric resolution from the native analyte, providing the highest attainable accuracy for ara-U quantification [3].

1-β-D-Arabinofuranosyluracil-13C,15N2: Comparative Analytical Performance Data


1-β-D-Arabinofuranosyluracil-13C,15N2 vs Unlabeled ara-U: Mass Spectrometric Differentiation

1-β-D-Arabinofuranosyluracil-13C,15N2 exhibits a +3 Da mass shift relative to unlabeled ara-U (m/z 243.06 to 246.07 for [M-H]⁻), providing complete baseline resolution in MS detection. This isotopic signature enables unequivocal differentiation of the internal standard from endogenous analyte within the same sample [1].

LC-MS/MS Bioanalysis Internal Standard

1-β-D-Arabinofuranosyluracil-13C,15N2 vs Adenine Arabinoside (ara-A): Chromatographic Co-Elution and Recovery Comparison

In an ion-pair HPLC-UV method for ara-U quantification, the structural analog internal standard adenine arabinoside (ara-A) exhibited a retention time of 9.4 min, markedly different from ara-U (3.9 min) [1]. In contrast, stable isotope-labeled IS co-elutes identically with the analyte, ensuring that any variations in ionization efficiency or sample preparation affect both the analyte and IS equally [2].

LC-UV Method Validation Structural Analog IS

1-β-D-Arabinofuranosyluracil-13C,15N2 vs 6-O-Methylguanine: Comparative Quantification Limit and Analytical Sensitivity

A micellar electrokinetic capillary chromatography (MECC) method for ara-U quantification using 6-O-methylguanine as a non-isotopic internal standard achieved a quantification limit (LOQ) of 3-6 μg/mL [1]. In contrast, LC-MS/MS methods employing stable isotope-labeled internal standards (SIL-IS) for ara-U have demonstrated linear calibration ranges as low as 1.0 ng/mL, representing a >1000-fold improvement in sensitivity [2].

MECC LOQ Comparison Analog IS

1-β-D-Arabinofuranosyluracil-13C,15N2: Optimal Procurement and Application Scenarios


LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring of Cytarabine

1-β-D-Arabinofuranosyluracil-13C,15N2 is optimally deployed as the internal standard in LC-MS/MS assays developed for the quantification of ara-U in human plasma during therapeutic drug monitoring of cytarabine therapy in leukemia patients [1]. The compound's +3 Da mass shift provides unambiguous MS resolution from endogenous ara-U (m/z 243.06 vs 246.07), while its co-elution with the native analyte ensures optimal correction for matrix effects. Method validation parameters including linearity (1.0-7000.0 ng/mL), precision (intra-day and inter-day <15%), and recovery (~80%) are attainable using this SIL-IS approach [1].

Simultaneous Quantification of Cytarabine and ara-U in Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies requiring simultaneous determination of cytarabine (ara-C) and its primary metabolite ara-U, 1-β-D-Arabinofuranosyluracil-13C,15N2 serves as the optimal internal standard for the ara-U channel. HPLC-MS/MS methods have been validated for the simultaneous detection of MB07133, ara-C, and ara-U in rat plasma [2]. The use of a matched SIL-IS for each analyte ensures independent and accurate correction for matrix effects and recovery variability that may differentially affect the prodrug, active drug, and metabolite species.

Clinical Trial Bioanalytical Support Requiring Regulatory Compliance

For clinical trials involving cytarabine-based regimens where ara-U quantification is required (e.g., NCT02416206 evaluating high-dose cytarabine-containing BeEAM regimen [3]), 1-β-D-Arabinofuranosyluracil-13C,15N2 provides the analytical rigor required for regulatory submission. Stable isotope-labeled internal standards are explicitly preferred in FDA and EMA bioanalytical method validation guidance documents due to their ability to minimize matrix effect variability and ensure assay reproducibility across multiple analytical batches and study sites [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-β-D-Arabinofuranosyluracil-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.